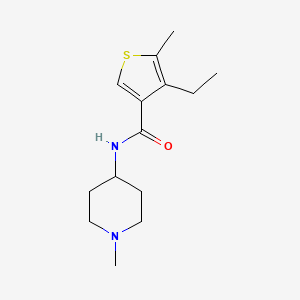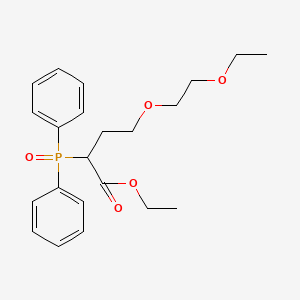
4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide, also known as Suvorexant, is a novel drug that was approved by the FDA in 2014 for the treatment of insomnia. Suvorexant is a dual orexin receptor antagonist (DORA), which means it blocks the action of the neuropeptides orexin A and B, which are involved in the regulation of sleep-wake cycles.
Mecanismo De Acción
4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide works by blocking the action of orexin A and B, which are neuropeptides that promote wakefulness and arousal. By blocking these peptides, 4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide promotes sleep and reduces wakefulness. 4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide has a high affinity for both orexin receptors, OX1R and OX2R, and is highly selective for these receptors.
Biochemical and physiological effects:
4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide has been shown to increase total sleep time, reduce wake time after sleep onset, and improve sleep efficiency in patients with insomnia. 4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide has also been shown to improve subjective measures of sleep quality, such as the Insomnia Severity Index and the Patient Global Impression of Improvement scale. In addition, 4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide has been shown to have a low potential for abuse and dependence, which is a significant advantage over other sleep medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide is a valuable tool compound for studying the role of orexin receptors in the brain. However, one limitation of using 4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide in lab experiments is its high cost, which may limit its availability for some researchers. In addition, 4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide has a relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide. One area of interest is the potential therapeutic effects of 4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide in other areas, such as anxiety, depression, and addiction. Another area of interest is the development of new DORAs with improved efficacy and safety profiles. Finally, further research is needed to fully understand the role of orexin receptors in the brain and their potential as therapeutic targets for a variety of disorders.
Métodos De Síntesis
The synthesis of 4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide involves several steps, including the formation of a key intermediate, 4-ethyl-5-methyl-3-thiophenecarboxylic acid, which is then coupled with 1-methyl-4-piperidinamine to form the final product. The synthesis of 4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide has been reported in several publications, including a patent application by Merck & Co., Inc.
Aplicaciones Científicas De Investigación
4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide has been the subject of extensive scientific research, with studies investigating its efficacy and safety in the treatment of insomnia. In addition, 4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide has been studied for its potential therapeutic effects in other areas, such as anxiety, depression, and addiction. 4-ethyl-5-methyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide has also been used as a tool compound to study the role of orexin receptors in the brain.
Propiedades
IUPAC Name |
4-ethyl-5-methyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-4-12-10(2)18-9-13(12)14(17)15-11-5-7-16(3)8-6-11/h9,11H,4-8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUKZAMIBQMYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(3-methylbutoxy)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5054636.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5054643.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5054649.png)
![2-[5-(4-tert-butylphenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5054657.png)

![3-[(4-chlorophenyl)thio]-N-(1-isopropyl-2-methylpropyl)propanamide](/img/structure/B5054672.png)
![9-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5054679.png)
![2-ethyl-N-methyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5054682.png)

![3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B5054695.png)
![propyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5054720.png)
![3-[phenyl(phenylthio)methyl]-2,4-pentanedione](/img/structure/B5054731.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-ethylthiourea](/img/structure/B5054742.png)